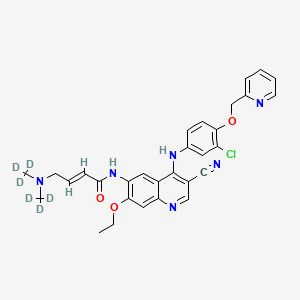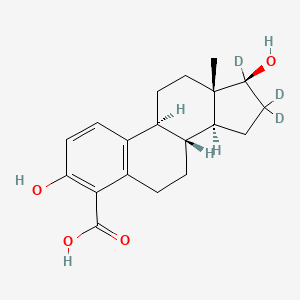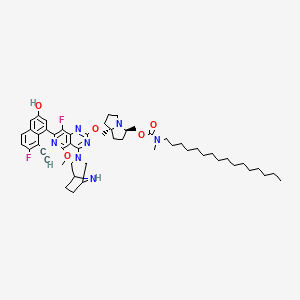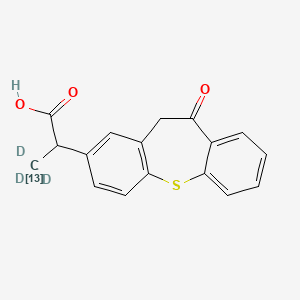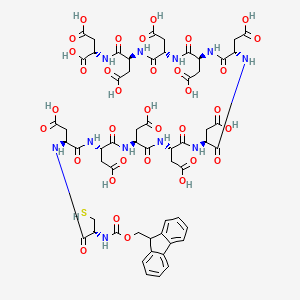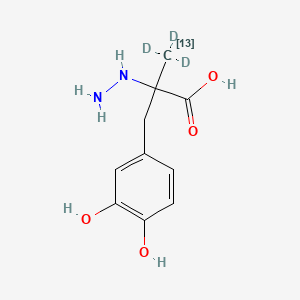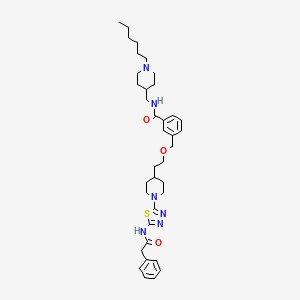
11-Beta-hydroxyandrostenedione-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Beta-hydroxyandrostenedione-d7 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 11-Beta-hydroxyandrostenedione molecule. This process typically involves the use of deuterated reagents and solvents to achieve the desired labeling . The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle the deuterated reagents and ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
11-Beta-hydroxyandrostenedione-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
11-Beta-hydroxyandrostenedione-d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of steroid metabolism and enzyme activity.
Biology: Helps in understanding the role of 11β-hydroxysteroid dehydrogenase in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to adrenal gland function and androgen metabolism.
Industry: Utilized in the development of new drugs and the study of drug metabolism
Mecanismo De Acción
The mechanism of action of 11-Beta-hydroxyandrostenedione-d7 involves its role as an inhibitor of 11β-hydroxysteroid dehydrogenase (11βHSD) isozymes. These enzymes are responsible for the interconversion of active and inactive forms of glucocorticoids. By inhibiting 11βHSD, this compound can modulate the levels of active glucocorticoids, thereby affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
11-Ketoandrostenedione: Another steroid produced in the adrenal glands, closely related to 11-Beta-hydroxyandrostenedione.
11-Ketotestosterone: A downstream metabolite of 11-Beta-hydroxyandrostenedione, known for its androgenic activity.
11-Ketodihydrotestosterone: A potent androgenic steroid derived from 11-Ketotestosterone
Uniqueness
11-Beta-hydroxyandrostenedione-d7 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct signature that can be easily tracked using analytical techniques, allowing researchers to gain insights into the behavior of the compound in biological systems .
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-11-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1/i3D2,6D2,7D2,9D |
Clave InChI |
WSCUHXPGYUMQEX-QTKHEZQUSA-N |
SMILES isomérico |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC(C4=O)([2H])[2H])C)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


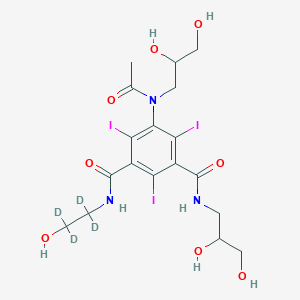
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)

